2-(2-Fluorobenzamido)-5-phenylthiophene-3-carboxamide
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Overview
Description
2-(2-Fluorobenzamido)-5-phenylthiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a fluorobenzamido group and a phenyl group attached to the thiophene ring
Mechanism of Action
Target of Action
The primary target of 2-(2-Fluorobenzamido)-5-phenylthiophene-3-carboxamide is mycolic acid synthesized by Pks 13 , which is a crucial component in the cell wall of mycobacteria . This makes it a promising target for the development of antitubercular agents .
Mode of Action
The compound interacts with its target, inhibiting the synthesis of mycolic acid . This disruption in the production of mycolic acid leads to a weakened cell wall, making the bacteria more susceptible to the immune response and other drugs .
Biochemical Pathways
The compound affects the mycolic acid synthesis pathway . By inhibiting the action of Pks 13, it disrupts the production of mycolic acid, a key component of the mycobacterial cell wall . This leads to downstream effects such as a weakened cell wall and increased susceptibility of the bacteria to immune responses and other drugs .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in rats . Following intravenous administration, the compound showed an elimination half-life (t½) of 8.98 minutes and a clearance (Cl) of 24.57 ml/min/kg . The area under the curve (AUC) from 0 to infinity was 41.76 min·mg/l . These parameters indicate the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, which impact its bioavailability .
Result of Action
The result of the compound’s action is the inhibition of mycolic acid synthesis, leading to a weakened bacterial cell wall . This makes the bacteria more susceptible to the immune response and other drugs . In particular, the compound has shown potent antitubercular activity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy may be affected by the presence of other drugs, the immune status of the host, and the specific strain of bacteria
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorobenzamido)-5-phenylthiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur or a sulfur-containing reagent under acidic or basic conditions.
Introduction of the Fluorobenzamido Group: The fluorobenzamido group can be introduced through an amide coupling reaction. This involves the reaction of a fluorobenzoic acid derivative with an amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Attachment of the Phenyl Group: The phenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a phenylboronic acid derivative and a suitable halogenated thiophene intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorobenzamido)-5-phenylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane.
Substitution: The fluorine atom in the fluorobenzamido group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Lithium aluminum hydride, borane, tetrahydrofuran (THF), and methanol.
Substitution: Amines, thiols, dimethylformamide (DMF), and potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: As a probe for studying biological processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Comparison with Similar Compounds
Similar Compounds
2-(2-Fluorobenzamido)-5-methylthiophene-3-carboxamide: Similar structure with a methyl group instead of a phenyl group.
2-(2-Fluorobenzamido)-5-phenylfuran-3-carboxamide: Similar structure with a furan ring instead of a thiophene ring.
2-(2-Fluorobenzamido)-5-phenylpyrrole-3-carboxamide: Similar structure with a pyrrole ring instead of a thiophene ring.
Uniqueness
2-(2-Fluorobenzamido)-5-phenylthiophene-3-carboxamide is unique due to the combination of its fluorobenzamido group, phenyl group, and thiophene ring. This unique structure imparts specific chemical and biological properties that may not be present in similar compounds. For example, the presence of the fluorine atom can enhance the compound’s stability and bioavailability, while the thiophene ring can contribute to its electronic properties and reactivity.
Properties
IUPAC Name |
2-[(2-fluorobenzoyl)amino]-5-phenylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O2S/c19-14-9-5-4-8-12(14)17(23)21-18-13(16(20)22)10-15(24-18)11-6-2-1-3-7-11/h1-10H,(H2,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAGGYPVYBJXCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)C3=CC=CC=C3F)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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